molecular formula C17H16F3N3OS B4542763 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B4542763
M. Wt: 367.4 g/mol
InChI Key: RIQSLSTVEXPFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamides generally involves the reaction of appropriate hydrazides with isothiocyanates. For instance, compounds in the hydrazinecarbothioamide family have been synthesized through the reaction of benzoic acids hydrazides with difluorophenyl isothiocyanate, followed by alkylation processes to yield various derivatives (Barbuceanu et al., 2014). These synthetic pathways highlight the potential methods that could be adapted for the synthesis of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide.

Molecular Structure Analysis

Hydrazinecarbothioamides exhibit diverse molecular structures, often characterized by their solid-state arrangements and bonding interactions. For instance, specific derivatives have been studied using single-crystal X-ray diffraction, revealing intricate hydrogen bonding interactions and molecular geometries (Sivajeyanthi et al., 2017). Such analyses provide insights into the molecular structure of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, suggesting a complex geometry stabilized by various intermolecular interactions.

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, forming coordination compounds with metals or undergoing transformations to yield heterocyclic rings. For example, coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have been synthesized, demonstrating the ligand capabilities of these compounds (Pakhontsu et al., 2014). These reactions are indicative of the reactive nature and versatility of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide in forming complex structures.

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. Studies on similar compounds have utilized techniques like Hirshfeld surface analysis and frontier molecular orbital analysis to understand their physical characteristics (Sivajeyanthi et al., 2017). These analyses can provide a foundation for predicting the behavior of 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide in various environments.

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamides, including reactivity, stability, and interactions with other compounds, are key to their functional applications. Research on these compounds has revealed their potential as ligands in coordination chemistry and as inhibitors in biological systems (Pakhontsu et al., 2014). Such studies suggest that 2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide may exhibit similar chemical properties, with potential applications in catalysis, pharmaceuticals, and materials science.

properties

IUPAC Name

1-(3-phenylpropanoylamino)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS/c18-17(19,20)13-8-4-5-9-14(13)21-16(25)23-22-15(24)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQSLSTVEXPFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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